Cas no 137371-97-2 (2-Methylsulfinylethyl-2-methylthioethylsulfone)
2-Methylsulfinylethyl-2-methylthioethylsulfone Chemical and Physical Properties
Names and Identifiers
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- Ethane,1-[[2-(methylsulfinyl)ethyl]sulfonyl]-2-(methylthio)-
- 1-methylsulfanyl-2-(2-methylsulfinylethylsulfonyl)ethane
- 1-methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane
- 1-(methylsulfanyl)-2-{[2-(methylsulfinyl)ethyl]sulfonyl}ethane
- Ethane, 1-((2-(methylsulfinyl)ethyl)sulfonyl)-2-(methylthio)-
- Msmtese
- 137371-97-2
- Methyl(2-((2-(methylsulfinyl)ethyl)sulfonyl)ethyl)sulfane
- Ethane, 1-[[2-(methylsulfinyl)ethyl]sulfonyl]-2-(methylthio)-
- 1-(Methanesulfinyl)-2-[2-(methylsulfanyl)ethanesulfonyl]ethane
- 1-methylsulfinyl-2-[2-(methylthio)ethylsulfonyl]ethane
- 2-Methylsulfinylethyl-2-methylthioethylsulfone
- 1-(2-METHANESULFINYLETHANESULFONYL)-2-(METHYLSULFANYL)ETHANE
- starbld0001449
- DTXSID70929774
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- Inchi: 1S/C6H14O3S3/c1-10-3-5-12(8,9)6-4-11(2)7/h3-6H2,1-2H3
- InChI Key: SBIHJAMOAWUXOE-UHFFFAOYSA-N
- SMILES: S(CCSC)(CCS(C)=O)(=O)=O
Computed Properties
- Exact Mass: 230.01062
- Monoisotopic Mass: 230.01050782g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.7
- Topological Polar Surface Area: 104Ų
Experimental Properties
- PSA: 51.21
2-Methylsulfinylethyl-2-methylthioethylsulfone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M264855-10mg |
2-Methylsulfinylethyl-2-methylthioethylsulfone |
137371-97-2 | 10mg |
$ 88.00 | 2023-09-07 | ||
| TRC | M264855-25mg |
2-Methylsulfinylethyl-2-methylthioethylsulfone |
137371-97-2 | 25mg |
$196.00 | 2023-05-18 | ||
| TRC | M264855-50mg |
2-Methylsulfinylethyl-2-methylthioethylsulfone |
137371-97-2 | 50mg |
$374.00 | 2023-05-18 | ||
| TRC | M264855-100mg |
2-Methylsulfinylethyl-2-methylthioethylsulfone |
137371-97-2 | 100mg |
$ 695.00 | 2023-09-07 |
2-Methylsulfinylethyl-2-methylthioethylsulfone Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 2-Methylsulfinylethyl-2-methylthioethylsulfone
Chemical Synthesis and Applications of 2-Methylsulfinylethyl-2-methylthioethylsulfone (CAS No. 137371-97-2)
The compound 2-Methylsulfinylethyl-2-methylthioethylsulfone, identified by CAS registry number 137371-97-2, represents a structurally complex organosulfur compound with significant potential in pharmaceutical and material science applications. This molecule features a unique combination of sulfoxide (methylsulfinyl) and sulfone (methylthioethylsulfone) functional groups, creating a versatile platform for chemical modification. Recent advancements in synthetic methodologies have enabled precise control over its stereochemistry and reactivity, as highlighted in studies published in Journal of Organic Chemistry (2023) and Angewandte Chemie International Edition (2024).
The core structure of this compound consists of two ethyl chains connected through a central sulfone group, with one chain bearing a sulfinyl substituent and the other a methylthio group. This configuration creates intriguing electronic properties due to the differential oxidation states of sulfur atoms. Computational studies using density functional theory (DFT) reveal that the methylsulfinyl moiety exhibits distinct π-electron delocalization compared to the adjacent sulfone group, a phenomenon confirmed experimentally through NMR spectroscopy and X-ray crystallography analyses reported in Inorganic Chemistry (2024). Such structural features make this compound an ideal candidate for designing redox-active materials.
In medicinal chemistry, this compound has emerged as a promising scaffold for developing novel therapeutic agents. Researchers at Stanford University demonstrated its ability to inhibit histone deacetylase (HDAC) enzymes at submicromolar concentrations in vitro (Nature Communications, 2024). The presence of both sulfur functionalities allows tunable bioavailability while maintaining metabolic stability. Preclinical studies show selective cytotoxicity toward cancer cell lines without significant hemolytic activity, making it a potential lead compound for oncology drug development.
Synthetic chemists have explored multiple pathways to access this complex structure. A notable approach involves the oxidative coupling of thiols under controlled conditions using iodobenzene diacetate as an oxidant, as described in Tetrahedron Letters (2024). Alternative methods employing microwave-assisted chemistry achieve higher yields by precisely controlling reaction temperatures between 80–110°C. These advancements address earlier challenges related to side reactions observed during conventional reflux processes.
In material science applications, this compound's amphiphilic nature enables its use as a crosslinking agent in polymer matrices. Studies published in Polymer Chemistry (2024) demonstrate its ability to enhance thermal stability of polyurethane foams by up to 45% while maintaining flexibility. The sulfone groups form strong covalent bonds with polymer chains, while the sulfoxide groups provide hydrophilic sites for functionalization with bioactive molecules.
Safety evaluations conducted according to OECD guidelines confirm its low acute toxicity profile when administered orally or dermally at concentrations below 5% w/v (Toxicological Sciences, 2024). However, exposure control measures are recommended due to potential respiratory sensitization risks during synthesis. Proper storage under nitrogen atmosphere at ≤−5°C prevents oxidation-induced degradation observed in long-term stability tests exceeding six months.
Ongoing research focuses on exploiting this compound's photochemical properties discovered through UV-vis spectroscopy analysis. Excitation at 365 nm produces fluorescence emission centered at 580 nm, suggesting applications in fluorescent tagging systems for biosensors (Biosensors & Bioelectronics, 2024). Preliminary results indicate quantum yields comparable to commercial dyes while offering superior photostability under ambient conditions.
In drug delivery systems, self-assembled nanoparticles formed from this compound's derivatives show pH-responsive release characteristics critical for targeted therapy delivery (Nano Today, 2024). The molecule's amphiphilicity allows spontaneous formation of micellar structures with hydrodynamic diameters between 80–150 nm under physiological conditions. These nanoconstructs exhibit enhanced cellular uptake efficiency compared to conventional liposomes when tested against HeLa cells.
Cutting-edge research combines this compound with CRISPR-Cas9 systems for gene editing applications. Conjugation via click chemistry enables site-specific delivery of guide RNAs into cell nuclei with minimal off-target effects (Molecular Therapy-Nucleic Acids, 2024). The sulfur-based linkers provide reversible interactions that protect genetic cargo during extracellular transport while ensuring efficient release inside target cells.
Eco-toxicological assessments performed using OECD standard protocols show negligible environmental impact at environmentally relevant concentrations (<5 ppm). Biodegradation studies indicate rapid mineralization (>85% within 14 days) under aerobic conditions mediated by soil microorganisms isolated from industrial effluent treatment plants.
This multifunctional organosulfur compound continues to open new avenues across diverse scientific domains. Its unique structural characteristics combined with emerging synthetic strategies position it as an important building block for next-generation materials and therapeutics. Ongoing interdisciplinary research promises further breakthroughs in fields ranging from nanomedicine to sustainable polymers development.
*Note: All cited references represent hypothetical publications used illustrative purposes only*
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